2-Amino-1-[4-(methylthio)phenyl]ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-amino-1-(4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3 |
InChI Key |
ZVVBENHGJGTCIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(Methylthio)phenylethanolamine chemical structure and synonyms
This technical guide provides an in-depth analysis of 4-(Methylthio)phenylethanolamine , a specific structural analogue of the trace amine phenylethanolamine and the adrenergic agent octopamine.
Chemical Identity, Synthesis, and Structural Characterization
Executive Summary
4-(Methylthio)phenylethanolamine (also known as 4-MT-PEOH or 1-(4-(methylthio)phenyl)-2-aminoethanol ) is a research chemical and theoretical metabolite belonging to the class of
Unlike its amphetamine counterpart (4-MTA), which is a potent serotonin releasing agent, the ethanolamine derivative possesses a
Chemical Identity & Nomenclature[2][3][4][5]
| Parameter | Detail |
| IUPAC Name | 2-Amino-1-(4-(methylthio)phenyl)ethanol |
| Common Synonyms | 4-(Methylthio)phenylethanolamine; |
| Chemical Formula | C |
| Molecular Weight | 183.27 g/mol |
| SMILES | CSC1=CC=C(C=C1)C(O)CN |
| InChI Key | (Predicted) OLEWMKVPSUCNLG-UHFFFAOYSA-N (Analogous base) |
| CAS Registry | Not widely listed in public commercial catalogs; refer to specific isomer or salt forms (e.g., HCl). |
Structural Analysis
The molecule consists of a benzene ring substituted at the para (4-) position with a methylthio group (-SMe) and at the 1-position with an aminoethanol chain (-CH(OH)CH
-
Chirality: The C1 carbon (bearing the hydroxyl group) is a chiral center, existing as (R)- and (S)- enantiomers. Biological activity is typically stereoselective (analogous to norepinephrine where the (R)-isomer is active).
-
Lipophilicity: The replacement of the 4-hydroxyl group of octopamine with a 4-methylthio group significantly increases lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) permeability compared to classical catecholamines.
Physicochemical Properties (Predicted)
| Property | Value (Estimated) | Rationale |
| LogP | ~1.5 – 1.9 | The -SMe group is lipophilic ( |
| pKa (Amine) | ~8.9 – 9.5 | Typical for primary phenylethanolamines. |
| pKa (Thioether) | N/A | The sulfur atom is not appreciably basic/acidic in aqueous media. |
| Solubility | Moderate (Water) | The polar aminoethanol tail confers water solubility, though less than octopamine. |
| H-Bond Donors | 2 | -OH, -NH |
| H-Bond Acceptors | 3 | -OH, -NH |
Synthesis & Production Protocols
Method A: From 4'-(Methylthio)acetophenone (Recommended)
This route avoids the use of hazardous cyanides and allows for easy purification of the intermediate bromoketone.
Step 1: Alpha-Bromination
-
Precursor: 4'-(Methylthio)acetophenone (CAS 1778-09-2).
-
Reagent: Bromine (Br
) or Polymer-supported Tribromide in Methanol/DCM. -
Mechanism: Electrophilic alpha-halogenation.
-
Product: 2-Bromo-1-(4-(methylthio)phenyl)ethanone.
Step 2: Delépine Reaction or Azide Substitution
-
Reagent: Hexamethylenetetramine (HMTA) in Chloroform (Delépine) OR Sodium Azide (NaN
) in Acetone/Water. -
Rationale: The Delépine reaction is preferred to avoid the explosion hazards of organic azides and to yield the primary amine salt directly upon acid hydrolysis.
-
Intermediate: 2-Amino-1-(4-(methylthio)phenyl)ethanone hydrochloride (Aminoketone).
Step 3: Carbonyl Reduction
-
Reagent: Sodium Borohydride (NaBH
) in Ethanol at 0°C. -
Mechanism: Nucleophilic addition of hydride to the ketone.
-
Final Product: 2-Amino-1-(4-(methylthio)phenyl)ethanol.
Method B: Cyanohydrin Reduction (Alternative)
-
Precursor: 4-(Methylthio)benzaldehyde.
-
Reagents: Trimethylsilyl cyanide (TMSCN) followed by Lithium Aluminum Hydride (LiAlH
) reduction. -
Note: Requires anhydrous conditions and careful handling of cyanide sources.
Visualization: Synthesis Pathway
The following diagram illustrates the recommended synthetic pathway (Method A) and the structural relationship to related adrenergic agents.
Caption: Figure 1. Synthesis of 4-(Methylthio)phenylethanolamine via the Delépine route and its relationship to Octopamine.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following analytical signatures must be observed:
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
Aromatic Region: Two doublets (AA'BB' system) around
7.2 – 7.5 ppm, characteristic of para-substitution. -
Methine (-CH-OH): A triplet or doublet of doublets around
4.6 – 4.8 ppm. -
Methylene (-CH
-N): Multiplet around 2.7 – 2.9 ppm. -
Methylthio (-S-CH
): A sharp singlet around 2.4 – 2.5 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion:
(approx). -
Fragmentation: Loss of water (
) and loss of the amine fragment are common.
Infrared Spectroscopy (IR)
-
O-H / N-H Stretch: Broad band at 3200–3400 cm
. -
C-S Stretch: Weak band around 600–700 cm
(often difficult to see). -
Aromatic C=C: 1500–1600 cm
.
Biological & Pharmacological Context[7]
Mechanism of Action (Hypothetical)
Based on SAR data from Octopamine and Sotalol :
-
Adrenergic Agonism: The
-hydroxyl group is critical for binding to the adrenergic receptor pocket. The 4-methylthio group is bioisosteric to a methoxy or chloro group but larger than a hydroxyl. This compound likely acts as a partial agonist or antagonist at -adrenergic receptors. -
MAO Interaction: Phenylethanolamines are substrates for Monoamine Oxidase (MAO). The 4-SMe group may alter metabolic stability compared to 4-OH.
-
Trace Amine Receptors: Likely affinity for TAAR1 , similar to other
-hydroxylated phenethylamines.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Hygroscopic solid; store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the sulfur or amine.
-
SDS Note: Treat as a novel bioactive substance. Use full PPE (gloves, fume hood).
References
-
PubChem. Phenylethanolamine (Compound Summary). National Library of Medicine. Available at: [Link]
-
FDA. 4-Methylthioamphetamine (4-MTA) Information. U.S. Food and Drug Administration. Available at: [Link]
-
NIST. Phenylethanolamine Mass Spectrum & Properties. National Institute of Standards and Technology.[2] Available at: [Link]
-
Wikipedia. Phenylethanolamine. Wikimedia Foundation.[3] Available at: [Link]
-
ChemWhat. 4-(Methylthio)phenol CAS Database. (Precursor Reference). Available at: [Link]
Sources
An In-depth Technical Guide to the Stereochemical Divergence of (R)- and (S)-2-Amino-1-[4-(methylthio)phenyl]ethanol
Abstract
In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity, safety, and efficacy. This guide delves into the core differences between the (R) and (S) enantiomers of 2-Amino-1-[4-(methylthio)phenyl]ethanol, a vital chiral building block. We move beyond a simple comparison of physical properties to explore the profound implications of their distinct three-dimensional architectures on synthetic pathways and the ultimate stereochemistry of Active Pharmaceutical Ingredients (APIs). This document serves as a technical resource for researchers, chemists, and drug development professionals, providing insights into the synthesis, resolution, and analytical validation of these enantiomers, and underscoring their pivotal role in the construction of enantiomerically pure pharmaceuticals.
The Imperative of Chirality in Drug Design
The biological systems with which drugs interact—receptors, enzymes, and nucleic acids—are inherently chiral. This molecular asymmetry dictates that the two enantiomers of a chiral drug will interact differently with their biological targets. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the worst-case scenario, responsible for undesirable or toxic effects[1][2]. The tragic case of Thalidomide, where one enantiomer was an effective sedative and the other a potent teratogen, remains a stark reminder of the critical importance of stereochemical purity in pharmaceuticals[2].
Consequently, the synthesis of single-enantiomer drugs is a primary objective in the pharmaceutical industry. This is often achieved not by resolving the final racemic drug, but by employing enantiomerically pure starting materials and intermediates, known as chiral building blocks[3][4]. (R)- and (S)-2-Amino-1-[4-(methylthio)phenyl]ethanol exemplify such crucial precursors, where their absolute configuration predetermines the stereochemical outcome of the final API.
Physicochemical Properties and Analytical Discrimination
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light. This property, known as optical activity, is a defining characteristic.
| Property | (R)-Enantiomer | (S)-Enantiomer | Shared (Racemate) |
| Molecular Formula | C₉H₁₃NOS | C₉H₁₃NOS | C₉H₁₃NOS |
| Molecular Weight | 183.27 g/mol | 183.27 g/mol | 183.27 g/mol |
| Optical Rotation | Negative (-) | Positive (+) | 0° (Optically Inactive) |
| Appearance | Typically a solid[5] | Typically a solid | Typically a solid |
The definitive method for separating and quantifying the enantiomers of this compound relies on chiral chromatography.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This protocol is a representative method for the analytical separation of chiral amino alcohols.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is often effective. These CSPs create a chiral environment where one enantiomer has a stronger transient interaction than the other, leading to different retention times[6][7].
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes. A typical starting condition would be 90:10:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will appear as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
The Synthetic Dichotomy: Directing Stereochemistry in API Synthesis
The fundamental difference between the (R) and (S) enantiomers of this compound lies in their synthetic utility. When used as a precursor, the choice of enantiomer directly dictates the stereochemistry of the final product.
While specific syntheses using this exact molecule are proprietary or not widely published, we can illustrate its role by examining the synthesis of related, structurally significant drugs like Duloxetine, an antidepressant that features a thiophene ring and a chiral secondary amine derived from an amino alcohol intermediate[8][9][10].
The (S)-enantiomer of the amino alcohol intermediate is required to produce the therapeutically active (S)-Duloxetine. Using the (R)-enantiomer would result in the formation of (R)-Duloxetine, the incorrect and non-commercialized enantiomer.
Figure 2: Workflow for asymmetric reduction to selectively synthesize one enantiomer.
B. Chiral Resolution of a Racemic Mixture
This "classical" method involves synthesizing the racemic mixture of the amino alcohol and then separating the enantiomers. This is typically done by reacting the racemate with a single enantiomer of a chiral resolving agent (like tartaric acid or mandelic acid) to form a pair of diastereomeric salts.[1][6]
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as (R,R)-(+)-tartaric acid.
-
Diastereomer Formation: The reaction forms two diastereomeric salts: [(R)-amino alcohol · (R,R)-tartrate] and [(S)-amino alcohol · (R,R)-tartrate].
-
Fractional Crystallization: Diastereomers have different physical properties, including solubility.[2] By carefully cooling the solution or allowing the solvent to evaporate slowly, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Isolation: The crystals are isolated by filtration. This step may need to be repeated (recrystallization) to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the tartaric acid and regenerate the free base of the single enantiomer amino alcohol, which can be extracted with an organic solvent.
-
Purity Check: The enantiomeric purity of the final product is confirmed using the chiral HPLC method described previously.
Conclusion
The distinction between (R)- and (S)-2-Amino-1-[4-(methylthio)phenyl]ethanol is a clear illustration of the principles of stereochemistry in pharmaceutical science. While chemically identical in an achiral context, their three-dimensional structures are fundamentally different. This difference is not manifested in divergent biological activities of the intermediates themselves, but in their critical and unchangeable role as stereochemical directors in multi-step syntheses. The selection of the (R)- or (S)-enantiomer is a pivotal decision at the outset of a manufacturing campaign, dictating the stereochemical identity, and thus the therapeutic viability, of the final drug product. Mastery of their synthesis, resolution, and analysis is therefore an essential competency for professionals in drug development and manufacturing.
References
-
Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645.
-
Yin, H., et al. (2014). Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Bioprocess and Biosystems Engineering, 37(11), 2243-50.
-
Wang, C., et al. (2019). Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. ResearchGate.
-
CN105732309A - Chiral preparation method of dapoxetine hydrochloride key intermediate. Google Patents.
-
Brogna, A., et al. (2021). A Telescoped Continuous Flow Enantioselective Process to Access Chiral Intermediates of Atomoxetine, Dapoxetine, Duloxetine and Ezetimibe. ChemRxiv.
-
Zhu, Y., et al. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate.
-
CN108341797B - Synthesis method of duloxetine intermediate. Google Patents.
-
Duloxetine Synthesis. (2021). ResearchGate.
-
2-Amino-2-[4-(methylthio)phenyl]ethanol. Chem-Impex.
-
Improved Synthesis and Preparations of Duloxetine Salts. (2011). Patent 1971592.
-
The preparation method of dapoxetine hydrochloride. Eureka | Patsnap.
-
How do you separate enantiomers? (2012). Chemistry Stack Exchange.
-
(R)-(-)-2-Amino-1-phenylethanol. Chem-Impex.
-
Enantiomers and Their Resolution. (2021). MDPI.
-
2-Amino-1-phenylethanol. MedchemExpress.com.
-
(S)-(+)-2-Amino-1-phenylethanol, 97%. Thermo Scientific Chemicals.
-
2-Amino-1-phenylethanol. Santa Cruz Biotechnology.
-
Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
-
Haley, T. J., & Gidley, J. T. (1976). Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice. European Journal of Pharmacology, 36(1), 211-4.
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers. Angewandte Chemie International Edition, 53(5), 1218-1250.
-
Separating enantiomers. Lumen Learning - Organic Chemistry 1.
-
Redij, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC.
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC.
-
2-Amino-2-phenylethanol. PubChem.
-
2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)-. PubChem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. CN108341797B - Synthesis method of duloxetine intermediate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
Bioisosteric Replacement of 4-Methoxy with 4-Methylthio in Phenylethanolamines
Strategic Optimization Guide for Medicinal Chemists
Executive Summary
The bioisosteric replacement of a 4-methoxy (-OCH₃) group with a 4-methylthio (-SCH₃) group represents a high-impact structural modification in the optimization of phenylethanolamine (PEA) scaffolds.[1][2] While often viewed as a simple chalcogen switch, this substitution induces profound shifts in lipophilicity, electronic distribution, and metabolic trajectory.[2]
This guide analyzes the strategic utility of this replacement. In phenylethanolamines—a scaffold central to adrenergic agonists, trace amine-associated receptor (TAAR) ligands, and monoamine transporter modulators—this switch is typically employed to:
-
Enhance Lipophilicity (LogP): Facilitate blood-brain barrier (BBB) penetration.[2]
-
Alter Metabolic Soft Spots: Divert clearance from rapid CYP2D6-mediated O-demethylation to slower FMO-mediated S-oxidation.[1][2]
-
Modulate Potency: Exploit the larger van der Waals radius of sulfur to capture hydrophobic pockets, albeit at the cost of hydrogen bond acceptor capability.[2]
Part 1: Physicochemical & Electronic Rationale[1]
The transition from oxygen to sulfur moves down Group 16, resulting in a "softer," larger, and less electronegative substituent.[2] This alters the molecular recognition profile of the PEA ligand.[2]
Comparative Physicochemical Profile
The following table contrasts the key properties of the 4-methoxy and 4-methylthio substituents.
| Property | 4-Methoxy (-OCH₃) | 4-Methylthio (-SCH₃) | Impact on Drug Design |
| Hammett Constant ( | -0.27 | 0.00 | -SCH₃ is electronically neutral compared to the electron-donating -OCH₃.[1][2] Reduces electron density on the phenyl ring.[2] |
| Van der Waals Radius | 1.52 Å (Oxygen) | 1.80 Å (Sulfur) | Sulfur is significantly bulkier; requires larger receptor pocket tolerance.[2] |
| Lipophilicity ( | -0.02 | +0.61 | Critical Driver: -SCH₃ dramatically increases LogP, enhancing CNS distribution.[1][2] |
| H-Bonding | Strong Acceptor | Weak Acceptor | Loss of critical H-bond interactions if the receptor relies on Serine/Threonine donation to the 4-position.[1][2] |
| Metabolic Liability | High (O-dealkylation) | Moderate (S-oxidation) | Shifts metabolism from rapid clearance to potentially active sulfoxide metabolites.[2] |
The "Lipophilic Shielding" Effect
In the context of PEAs, the 4-methoxy group is a canonical target for CYP2D6 , leading to rapid O-demethylation to the phenol (often the active species in adrenergic agonists, but rapidly conjugated and excreted).
Replacing this with 4-methylthio blocks this specific dealkylation pathway.[1][2] The sulfur atom is less prone to dealkylation and instead undergoes S-oxidation to the sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃).[1][2] This often extends the plasma half-life (
Part 2: Synthetic Protocol
Objective: Synthesis of 4-(methylthio)phenylethanolamine from 4-(methylthio)benzaldehyde.
This protocol utilizes a Cyanohydrin Reduction route, which is preferred for PEAs to avoid the formation of regioisomeric byproducts common in Friedel-Crafts acylations of activated rings.[1][2]
Diagram: Synthetic Pathway
Caption: Two-step synthesis of 4-(methylthio)phenylethanolamine via trimethylsilyl cyanohydrin reduction.
Detailed Methodology
Step 1: Formation of the Silylated Cyanohydrin
-
Reagents: 4-(Methylthio)benzaldehyde (10.0 mmol), Trimethylsilyl cyanide (TMSCN, 12.0 mmol), Zinc Iodide (ZnI₂, 0.1 mmol cat.).[2]
-
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Procedure:
Step 2: Lithium Aluminum Hydride (LiAlH₄) Reduction[2]
-
Reagents: Crude TMS-cyanohydrin from Step 1, LiAlH₄ (25.0 mmol, 2.5 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2]
-
Procedure:
-
Suspend LiAlH₄ in dry THF (50 mL) at 0°C under Argon.
-
Add the TMS-cyanohydrin (dissolved in 10 mL THF) dropwise to the hydride suspension.[2] Caution: Exothermic.[2]
-
Heat to reflux for 4 hours to ensure complete reduction of the nitrile and cleavage of the silyl ether.
-
Workup (Fieser Method): Cool to 0°C. Carefully quench with:
-
Stir until a granular white precipitate forms. Filter through Celite.[2]
-
Concentrate the filtrate to yield the crude amino alcohol.[2]
-
-
Purification: Recrystallize the HCl salt from Isopropanol/Ether.
Part 3: Metabolic & Pharmacological Implications[1][2][3]
Metabolic Divergence
The bioisosteric switch fundamentally alters the clearance mechanism.
-
4-Methoxy: Primarily metabolized by CYP2D6 via O-demethylation.[1][2]
-
Result: Rapid formation of the phenol (often increasing polarity and clearance).
-
-
4-Methylthio: Metabolized by FMO (Flavin-containing Monooxygenase) and CYP450 via S-oxidation.[1][2]
Diagram: Metabolic Pathways
Caption: Divergent metabolic fates: O-demethylation (left) vs. S-oxidation (right).[1][2][3]
Case Study: The "Flatliner" Parallel (4-MTA vs. PMA)
While specific data on 4-methylthio-phenylethanolamine is proprietary in many contexts, the analogous amphetamine series (alpha-methyl-phenylethylamine) provides a validated toxicological proxy [1, 2].[1][2]
-
PMA (4-Methoxy): Rapid onset, hyperthermic, metabolized to the active toxin 4-thio-analogs (rare) or demethylated.[1][2]
-
4-MTA (4-Methylthio):
-
Delayed Onset: Due to high lipophilicity and resistance to MAO degradation.[2]
-
Mechanism: Potent Selective Serotonin Releasing Agent (SSRA) and MAO-A inhibitor.[2]
-
Outcome: The -SCH₃ group increased potency at SERT (Serotonin Transporter) by ~6-fold compared to -OCH₃ but introduced a dangerous latency in effect, leading to accidental overdose [3].[1][2]
-
Application to PEAs:
When applying this to PEAs (e.g., for adrenergic activity), expect a similar increase in receptor residence time and lipophilicity .[2] If the target receptor (e.g.,
References
-
4-Methylthioamphetamine . Expert Committee on Drug Dependence Information Repository.[2] World Health Organization.[2][4] [Link][2]
-
Pharmacological Characterization of 4-Methylthioamphetamine Derivatives . National Institutes of Health (PMC). [Link]
-
Bioisosteric analogs of MDMA: Improving the pharmacological profile? . Journal of Neurochemistry. [Link]
-
Synthesis of 4-(methylthio)benzaldehyde derived Schiff base . ResearchGate. [Link]
Sources
- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 2. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylthioamphetamine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
Thermodynamic properties of sulfur-substituted amino alcohols
Thermodynamic Profiling of Sulfur-Substituted Amino Alcohols: From Molecular Interactions to Process Engineering
Executive Summary The incorporation of sulfur moieties (thioether or thiol groups) into amino alcohol scaffolds fundamentally alters their thermodynamic landscape. Unlike their oxygenated counterparts (e.g., monoethanolamine), sulfur-substituted amino alcohols—such as L-methioninol or 2-(alkylthio)ethanamines—exhibit distinct volumetric, energetic, and transport behaviors driven by the "soft" electronic nature of the sulfur atom. This guide provides a rigorous technical framework for characterizing these properties, essential for applications in chiral drug synthesis and next-generation carbon capture solvents.
Molecular Architecture & Thermodynamic Significance
The thermodynamic divergence between standard amino alcohols and their sulfur-substituted analogs stems from the atomic substitution of Oxygen (hard base) with Sulfur (soft base).
-
Electronic Softness: Sulfur’s larger atomic radius and diffuse electron cloud reduce the strength of hydrogen bonding networks in aqueous solutions compared to hydroxyl groups. This directly impacts Excess Molar Enthalpy (
) . -
Lipophilicity Modulation: The thioether group (-S-) introduces a hydrophobic character that alters the Activity Coefficient (
) , critical for predicting phase equilibrium in biphasic reaction systems. -
Steric Bulk: The larger van der Waals radius of sulfur affects packing efficiency, observable in Excess Molar Volume (
) measurements.
Key Compound Classes:
-
Amino-Thioethers: (e.g., 2-(methylthio)ethylamine derivatives). Stable, used as ligands and CO2 scrubbers.
-
Amino-Thiols: (e.g., Cysteamine derivatives). Prone to oxidation (disulfide formation); thermodynamics often complicated by redox equilibria.
-
Reduced Amino Acids: (e.g., L-Methioninol). Chiral synthons where the carboxylic acid is reduced to a primary alcohol.
Volumetric and Transport Properties[1][2][3][4]
Accurate determination of density (
Excess Molar Volume ( )
The excess molar volume is a sensitive indicator of solute-solvent interactions.
-
Trend: Aqueous solutions of sulfur-substituted amino alcohols typically exhibit negative
values, but less negative than their pure oxygen analogs. -
Interpretation: While electrostriction (water packing around charged/polar groups) still occurs, the hydrophobic hydration around the sulfur atom disrupts the tetrahedral water network less severely than a hydrophilic hydroxyl group, leading to subtle differences in packing density [1].
Viscosity B-Coefficients
Using the Jones-Dole equation for dilute solutions:
-
The B-Coefficient: Measures the structure-making or structure-breaking tendency.
-
Sulfur Effect: Sulfur-substituted chains often show lower B-coefficients than equivalent oxygenated chains due to weaker H-bond enforcement. However, as chain length increases (e.g., ethyl to butyl thioethers), hydrophobic structuring dominates, increasing viscosity [2].
Data Summary: Comparative Trends (298.15 K)
| Property | Standard Amino Alcohol (e.g., MEA) | Sulfur-Substituted Analog (e.g., Thio-amine) | Engineering Implication |
| Density ( | Lower (~1.01 g/cm³) | Higher (>1.10 g/cm³) | Higher hydrostatic pressure head. |
| Viscosity ( | High (H-bond networking) | Moderate (Weaker H-bonds) | Improved mass transfer in CO2 capture. |
| Refractive Index ( | Lower | Higher (High polarizability of S) | In-line process monitoring requires recalibration. |
Experimental Framework: The Characterization Pipeline
To ensure data integrity (E-E-A-T), a self-validating experimental protocol is required. The following workflow integrates high-precision densimetry with spectroscopic validation.
Protocol: High-Precision Density & Viscosity Measurement
-
Materials Prep:
-
Purification: Precursors (e.g., L-methioninol) must be dried over molecular sieves (3Å) to <50 ppm water (verify via Karl-Fischer titration).
-
Degassing: Sonicate samples for 15 mins under vacuum to remove dissolved air, which causes micro-bubbles in vibrating tubes.
-
-
Instrumentation:
-
Density: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000). Accuracy:
g/cm³. -
Viscosity: Rolling-ball or capillary viscometer (e.g., Lovis 2000).
-
-
Measurement Loop:
-
Inject sample -> Stabilize Temp (
K) -> Measure Period of Oscillation ( ). -
Validation: Measure pure water and dry air as standards before and after the sample series to check for drift (fouling).
-
-
Data Reduction:
-
Calculate
using the Redlich-Kister polynomial fit to smooth experimental noise.
-
Visualization: Thermo-Physical Characterization Workflow
Caption: Workflow for high-precision thermodynamic characterization ensuring sample integrity and data validation.
Energetics and Phase Equilibrium
Heat Capacity ( ) and Enthalpy of Solution
The specific heat capacity is critical for determining the energy penalty in solvent regeneration (e.g., in CO2 stripping).
-
Method: Differential Scanning Calorimetry (DSC) or Microcalorimetry.
-
Observation: Sulfur-substituted analogs generally exhibit lower molar heat capacities than their hydroxylated parents. The "stiffer" hydrophobic hydration shell around the alkyl-thio group stores less energy than the flexible H-bond network of polyols [3].
Dissociation Constants ( )
The basicity of the amine group is modulated by the electron-withdrawing inductive effect of the sulfur atom.
-
Shift: The
of the amine in 2-(methylthio)ethylamine is typically lower than in ethanolamine. -
Impact: In CO2 capture, a lower
facilitates easier desorption (stripping) of CO2, potentially reducing regeneration energy costs [4].
Applications: From Synthesis to Capture
Carbon Capture (Post-Combustion)
Sulfur-functionalized amines are gaining traction as "Second-Generation" solvents.
-
Mechanism: They react with CO2 to form carbamates or bicarbonates.
-
Advantage: The thioether group improves oxidative stability compared to standard amines and reduces the energy required to break the carbamate bond during regeneration.
-
Thermodynamic Benefit: Lower enthalpy of vaporization (
) of the solvent mixture compared to MEA/Water systems.
Chiral Auxiliaries in Drug Development
L-Methioninol is a precursor for chiral ligands used in asymmetric catalysis.
-
Thermodynamic Role: Solubility data in organic solvents (determined via dynamic laser monitoring) is crucial for crystallization process design. The distinct solubility profile of sulfur-compounds allows for precise antisolvent selection [5].
Visualization: Solute-Solvent Interaction Logic
Caption: Mechanistic map of competing intermolecular forces driving thermodynamic properties.
References
-
Vural, U. S., & Uysal, Ş. (2022).[2] Excess Molar Volumes, Apparent Molar Volumes, Partial Molar Volumes of Methionine in Water + Ethanol Solutions.[2] International Journal of Thermodynamics.[2] Link
-
Matsushima, T. (1958). The Viscosity of Liquid Sulfur and its Derivatives. Bulletin of the Research Institute of Mineral Dressing and Metallurgy. Link
-
Tyunina, E. Y., et al. (2020). Thermodynamic Properties of L-Methionine and Nicotinic Acid in Aqueous Buffer Solution. Journal of Chemical & Engineering Data. Link
-
Zhang, X., et al. (2017). State-of-the-art of CO2 capture with amino acid salt solutions. ResearchGate / Clean Energy. Link
-
Zhang, T., et al. (2015). Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents. The Journal of Chemical Thermodynamics. Link
Sources
The Strategic Role of the 4-Methylthio Group in Beta-Adrenergic Agonist Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The design of potent and selective beta-adrenergic agonists is a cornerstone of therapeutic intervention in cardiovascular and pulmonary diseases. Structure-activity relationship (SAR) studies have traditionally focused on modifications of the catechol ring and the ethanolamine side chain. This technical guide delves into a less explored, yet potentially significant, substituent: the 4-methylthio group. While direct experimental data on its role in beta-adrenergic agonists is limited, this document synthesizes established medicinal chemistry principles to extrapolate its potential impact on receptor affinity, selectivity, and pharmacokinetic profiles. We will explore the electronic and steric properties of the methylthio group and its capacity to act as a bioisostere for the critical 4-hydroxyl group. Furthermore, this guide provides detailed, field-proven protocols for the essential in vitro assays required to characterize novel beta-adrenergic agonists, including radioligand binding, cAMP accumulation, and β-arrestin recruitment assays.
Introduction: The Beta-Adrenergic System and the Quest for Selectivity
Beta-adrenergic receptors (β-ARs), members of the G-protein coupled receptor (GPCR) superfamily, are pivotal in regulating physiological responses to the endogenous catecholamines, epinephrine and norepinephrine. The three main subtypes, β1, β2, and β3, exhibit distinct tissue distribution and downstream signaling, making subtype-selective agonists highly sought-after therapeutic agents.
-
β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation leads to increased heart rate, contractility, and cardiac output.[1]
-
β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchioles and blood vessels, their activation results in smooth muscle relaxation, leading to bronchodilation and vasodilation.[2]
-
β3-Adrenergic Receptors: Mainly expressed in adipose tissue, they are involved in the regulation of lipolysis and thermogenesis.
The design of selective β2-adrenergic agonists for the treatment of asthma and chronic obstructive pulmonary disease (COPD) has been a major focus of medicinal chemistry. The core pharmacophore for many of these agonists is the phenylethanolamine scaffold.
Beta-Adrenergic Receptor Signaling: A Dual Pathway
Upon agonist binding, β-adrenergic receptors undergo a conformational change, initiating intracellular signaling cascades. The canonical pathway involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the physiological response.[1][3]
However, a non-canonical, G-protein-independent pathway involving β-arrestins has also been identified.[2] Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and the initiation of distinct signaling cascades.[2] The balance between Gs-mediated and β-arrestin-mediated signaling, known as "biased agonism," is an emerging concept in drug design, offering the potential for developing therapeutics with improved efficacy and reduced side effects.
Workflow for a Radioligand Binding Assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human β1 or β2-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) to each well.
-
Add increasing concentrations of the unlabeled test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay: Measuring Functional Potency (EC50)
This assay determines the ability of a compound to stimulate the canonical Gs signaling pathway by measuring the production of intracellular cAMP. [4][5][6][7] Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the target β-adrenergic receptor in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Perform the cAMP measurement following the kit's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
β-Arrestin Recruitment Assay: Assessing Biased Agonism
This assay measures the recruitment of β-arrestin to the activated receptor, providing insight into the non-canonical signaling pathway and potential for biased agonism. [8]
Workflow for a β-Arrestin Recruitment Assay.
Protocol (Example using Enzyme Fragment Complementation):
-
Cell Line:
-
Use a commercially available cell line engineered to co-express the β-adrenergic receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment.
-
-
Cell Plating and Stimulation:
-
Plate the cells in a 384-well plate and incubate.
-
Add increasing concentrations of the test compound.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents containing the enzyme substrate.
-
Incubate at room temperature to allow for the enzymatic reaction to proceed.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Compare the potency and efficacy for cAMP accumulation and β-arrestin recruitment to determine if the compound exhibits signaling bias.
-
Conclusion and Future Directions
The exploration of a 4-methylthio substitution in the design of beta-adrenergic agonists represents a promising, yet largely uncharted, avenue of research. Based on fundamental principles of medicinal chemistry, this modification has the potential to enhance metabolic stability and modulate receptor selectivity. The lack of direct experimental data underscores the need for the synthesis and rigorous pharmacological characterization of 4-methylthio-substituted phenylethanolamines. The detailed experimental protocols provided in this guide offer a clear roadmap for such investigations. Future studies should focus on synthesizing a series of these compounds and evaluating their binding affinity, functional potency, and signaling bias at β1 and β2-adrenergic receptors. Such research could lead to the discovery of novel beta-adrenergic agonists with improved therapeutic profiles.
References
-
QIAGEN. Cardiac β-adrenergic Signaling. GeneGlobe. [Link]
-
Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology, 192(5), 2506-2512. [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Farzam, K., & Lakhkar, A. D. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. [Link]
-
Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
Lohse, M. J., & Engelhardt, S. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs. Journal of Clinical Investigation, 117(9), 2445-2448. [Link]
-
Huang, X. Y. (2002). Novel signaling pathway through the beta-adrenergic receptor. Trends in Cardiovascular Medicine, 12(2), 46-49. [Link]
-
Bilezikian, J. P., & Dorn, G. W. (1982). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Pharmacological Methods, 8(3), 227-236. [Link]
-
Li, Z., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology, 1627, 123-134. [Link]
-
DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]
-
Charton, M. (1983). Steric Effects in Drug Design. In Topics in Current Chemistry (Vol. 114, pp. 57-91). Springer. [Link]
-
Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Organic & Medicinal Chemistry International Journal, 10(4). [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 131-144. [Link]
-
Bostwick, J. R., & Bu, P. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099. [Link]
-
Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-338). Humana Press. [Link]
-
Stoddart, L. A., et al. (2015). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of Biomolecular Screening, 20(6), 797-807. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Kaiser, C., et al. (1975). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Journal of Medicinal Chemistry, 18(7), 674-683. [Link]
-
Larsen, A. A., & Lish, P. M. (1964). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 7(3), 333-334. [Link]
-
Man-A-Wong, T., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. ACS Chemical Neuroscience, 11(23), 4066-4076. [Link]
-
Leclerc, G., et al. (1988). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacie de Belgique, 43(5), 317-336. [Link]
-
Maffii, G., et al. (1978). Synthesis and beta-adrenergic blocking action of a new thiazolylthiopropanolamine derivative. Il Farmaco; edizione scientifica, 33(7), 522-533. [Link]
-
Wikipedia. (2023). Discovery and development of beta2 agonists. [Link]
-
Tull, R. J., et al. (1977). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 20(8), 1084-1087. [Link]
-
Wong, A., et al. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Molecular Pharmacology, 31(4), 368-376. [Link]
-
PubChem. (n.d.). 4-(Methylthio)phenol. National Center for Biotechnology Information. [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]
Sources
- 1. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and pH studies on human phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands of Adrenergic Receptors: A Structural Point of View [mdpi.com]
- 8. Computational and Biological Evaluation of β-Adrenoreceptor Blockers as Promising Bacterial Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectral Analysis Guide: 2-Amino-1-[4-(methylthio)phenyl]ethanol
Topic: 1H NMR Spectral Analysis of 2-Amino-1-[4-(methylthio)phenyl]ethanol Content Type: Publish Comparison Guide
Executive Summary & Technical Context
This compound represents a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for adrenergic agonists (e.g., phenylethanolamines) where the para-methoxy group is replaced by a methylthio (-SMe) moiety.
This guide provides a high-resolution analysis of its proton nuclear magnetic resonance (
Key Diagnostic Challenges:
-
Chiral Resolution: The benzylic hydroxyl group creates a chiral center, rendering the adjacent methylene protons diastereotopic.
-
Heteroatom Differentiation: Distinguishing the -SMe singlet from similar aliphatic signals.
-
Exchangeable Protons: Managing broad -NH
and -OH signals via solvent selection.
Experimental Protocol: Optimal Acquisition
To resolve the fine structure of the chiral center and exchangeable protons, standard CDCl
Recommended Workflow
Solvent: DMSO-d
-
Reasoning: DMSO slows intermolecular proton exchange, allowing the observation of the vicinal coupling between the hydroxyl proton (
) and the methine proton ( ). This is a self-validating check for the success of a reduction reaction.
Acquisition Workflow (DOT Diagram)
Figure 1: Optimized experimental workflow for resolving labile protons and diastereotopic splitting.
Spectral Assignment & Elucidation
The spectrum can be divided into three distinct diagnostic regions.
Region A: The Aromatic Zone (7.0 – 7.5 ppm)
The 1,4-disubstitution pattern (para-substitution) creates a classic AA'BB' system .
-
Appearance: Two "roofed" doublets (pseudo-doublets).
-
Chemical Shift Logic:
-
Protons ortho to the alkyl chain (H-2,6) appear downfield (~7.25 ppm).
-
Protons ortho to the -SMe group (H-3,5) are shielded by the electron-donating nature of the sulfur, appearing upfield (~7.18 ppm).
-
Note: The shielding effect of -SMe is weaker than that of -OMe, causing these signals to be closer together than in the methoxy analogue.
-
Region B: The Chiral Core (2.6 – 4.6 ppm)
This is the most complex region due to the chiral center at C-1.
-
Benzylic Methine (
-OH): Appears as a multiplet (approx. 4.4–4.6 ppm). In DMSO, if the OH couples, this becomes a dt or ddd. -
Diastereotopic Methylene (
-NH ):-
Because C-1 is chiral, the two protons on C-2 (
and ) are magnetically non-equivalent . -
Result: They do not appear as a simple doublet. They appear as two separate multiplets (part of an ABX system) typically between 2.6 and 2.8 ppm.
-
Coupling:
(geminal, ~12 Hz) and (vicinal to methine, different for and ).
-
Region C: The Methylthio Singlet (2.4 – 2.5 ppm)
-
Signal: Sharp Singlet (3H).
-
Location: ~2.45 ppm.
-
Diagnostic Value: This peak is the primary confirmation of the thioether moiety.
Comparative Guide: Benchmarking Performance
Comparison 1: Precursor vs. Product (Reduction Monitoring)
A common synthesis route involves reducing 2-amino-1-[4-(methylthio)phenyl]ethanone (ketone) to the target alcohol.
| Feature | Precursor (Ketone) | Product (Target Alcohol) | Diagnostic Action |
| Carbonyl/Methine | No proton signal (C=O is silent in | ~4.5 ppm (Methine | Appearance of the methine signal confirms reduction. |
| Alpha-Protons | Singlet (isolated | Multiplets (Diastereotopic | Transition from singlet to complex ABX pattern confirms chiral center formation. |
| Aromatic Shift | Deshielded ortho-protons (~7.9 ppm) due to C=O anisotropy. | Upfield shift (~7.2 ppm) due to loss of carbonyl conjugation. | Check aromatic region for "collapse" of the wide AA'BB' gap. |
Comparison 2: Sulfur vs. Oxygen Analogue (Electronic Effects)
Distinguishing the target from 2-Amino-1-(4-methoxyphenyl)ethanol .
| Moiety | Chemical Shift ( | Electronic Impact |
| -S-CH | 2.45 ppm | Sulfur is a "soft" donor. Less shielding on the ring protons.[1][2] |
| -O-CH | 3.75 - 3.80 ppm | Oxygen is electronegative but a strong resonance donor. Stronger shielding on ring protons. |
Critical Insight: If you observe a singlet near 3.8 ppm, you have the methoxy contaminant or analogue. The -SMe group is strictly in the aliphatic window (2.4–2.5 ppm), often overlapping with DMSO residual solvent (2.50 ppm) if not careful. Use CDCl
only if the S-Me peak is obscured by DMSO.
Structural Connectivity Diagram
Understanding the coupling network is essential for interpreting the multiplets in the chiral region.
Figure 2: Spin-spin coupling network. Solid lines indicate strong scalar coupling; dashed lines indicate solvent-dependent coupling.
Summary Data Table
| Proton Assignment | Multiplicity | Approx.[3][4] Shift ( | Coupling Constants ( |
| Ar-H (ortho to alkyl) | d (AA' part) | 7.25 | ~8.5 Hz |
| Ar-H (ortho to SMe) | d (BB' part) | 7.18 | ~8.5 Hz |
| CH-OH (Methine) | m (or dt) | 4.45 - 4.55 | |
| OH (Hydroxyl) | d (broad) | 5.10 - 5.30 | ~4.0 Hz (visible in dry DMSO) |
| CH | dd/m | 2.65 - 2.75 | |
| CH | dd/m | 2.55 - 2.65 | |
| S-CH | s | 2.44 - 2.48 | - |
| NH | br s | 1.5 - 3.0 | Variable (concentration dependent) |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Provides standard increments for S-Me vs O-Me shifts).
-
Reich, H. J. (2024).[3] Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. (Source for aromatic substituent effects).[3][5][6][7][8]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Reference for DMSO/Water residual peaks).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Explanation of diastereotopic protons in chiral alcohols).
-
PubChem Compound Summary. (2024). 2-Amino-1-phenylethanol derivatives. (General structural data for phenylethanolamines).
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Crystallographic Characterization & Comparative Analysis: 2-Amino-1-[4-(methylthio)phenyl]ethanol HCl
The following guide provides an in-depth technical analysis of the crystallographic properties and solid-state behavior of 2-Amino-1-[4-(methylthio)phenyl]ethanol hydrochloride .
As a Senior Application Scientist, I have structured this as a Comparative Structural Analysis . Since the specific atomic coordinates for this compound are often held as proprietary data in antibiotic synthesis (e.g., Thiamphenicol intermediates) or adrenergic research, this guide utilizes the homologous Octopamine HCl structure as a validated benchmark. We analyze how the 4-methylthio substitution fundamentally alters the crystal lattice, stability, and developability profile compared to its 4-hydroxy analogs.
Executive Summary & Compound Significance
This compound hydrochloride is a lipophilic bioisostere of the adrenergic neurotransmitter Octopamine (Norsynephrine). Structurally, it replaces the para-hydroxyl (-OH) group of Octopamine with a methylthio (-SMe) group.
-
Primary Utility: Synthetic intermediate for amphenicol antibiotics (e.g., Thiamphenicol, Florfenicol) and a probe molecule in G-protein coupled receptor (GPCR) studies to test hydrogen-bond donor requirements at the receptor's orthosteric site.
-
Crystallographic Relevance: The substitution of -OH with -SMe disrupts the classical hydrogen-bonding network seen in phenylethanolamines, leading to a crystal lattice dominated by van der Waals forces and ionic salt bridges rather than strong proton donation.
Experimental Protocol: Solid-State Characterization
To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data for this compound, the following self-validating protocol is recommended. This workflow is designed to overcome the "oiling out" tendency common in lipophilic amine salts.
Workflow: Polymorph Screening & Structure Solution
Figure 1: Optimized workflow for crystallizing flexible phenylethanolamine salts. The vapor diffusion method is critical for the methylthio derivative to prevent rapid precipitation.
Detailed Methodology
-
Crystallization: Dissolve 20 mg of the title compound in 2 mL of methanol (good solubility). Place in a small vial. Place this vial inside a larger jar containing 10 mL of diethyl ether (antisolvent). Seal tightly. The slow diffusion of ether will grow prisms over 48–72 hours.
-
Data Collection: Mount a crystal (
mm) on a MiTeGen loop. Collect data at 100 K to freeze the rotation of the terminal -SMe group, which is prone to high thermal disorder at room temperature. -
Refinement: Expect disorder in the ethanolamine side chain. Use a disorder model (PART 1 / PART 2) if the R-factor remains
.
Comparative Structural Analysis
This section compares the Predicted Structural Properties of the title compound against the Experimental Benchmark of Octopamine HCl.
Mechanism of Lattice Stabilization
The shift from -OH to -SMe fundamentally changes the "Crystallophore" (the set of features driving crystal packing).
-
Octopamine HCl (Benchmark): The 4-OH group acts as a strong Hydrogen Bond Donor . The lattice is held together by a 3D network of
and interactions. -
Title Compound (Target): The 4-SMe group is a Hydrogen Bond Acceptor only (and a weak one). It cannot donate a proton. Consequently, the crystal lattice must rely on
stacking of the phenyl rings and the ionic interaction between the ammonium headgroup and the chloride anion ( ).
Comparative Data Table
| Feature | Octopamine HCl (Benchmark) | This compound HCl (Target) | Impact on Performance |
| Formula | Increased MW (+46 Da) | ||
| Crystal System | Orthorhombic | Monoclinic (Predicted) | Lower symmetry due to loss of H-bond symmetry |
| Space Group | Common for sulfur-containing aromatics | ||
| Melting Point | 190–192 °C | 144–148 °C (Estimated) | Lower stability due to weaker VdW forces vs. H-bonds |
| Density | ~1.35 g/cm³ | ~1.28 g/cm³ | Sulfur increases volume more than mass |
| H-Bond Donors | 4 ( | 2 ( | Reduced hygroscopicity |
| Packing Motif | Bilayer with H-bond network | Herringbone or columnar stacking | Improved lipophilicity/permeability |
Structural Logic Diagram: The "Sulfur Effect"
Figure 2: Mechanistic comparison of crystal packing forces. The loss of the phenolic hydroxyl group in the title compound forces the lattice to adopt a packing motif driven by steric fit and pi-stacking rather than hydrogen bonding.
Analysis of Key Structural Features[1][2][3][4]
The Flexible Ethanolamine Side Chain
In both the title compound and Octopamine, the ethanolamine side chain (
-
Torsion Angles: The key torsion angle
typically adopts an anti-periplanar conformation (~180°) in the crystal state to minimize steric clash between the ammonium group and the aromatic ring. -
Chirality: If synthesizing the pure enantiomer (e.g., R-isomer), the space group will be non-centrosymmetric (e.g.,
). If racemic, it will likely crystallize in as centrosymmetric dimers.
The Methylthio Group Geometry
The
-
Expected Angle: ~103–105° (Typical for thioanisoles).
-
Planarity: The S-Me group usually lies slightly out of the phenyl ring plane (torsion angle ~10–20°) to avoid steric repulsion with the ortho-hydrogens. This "twist" increases the unit cell volume compared to the planar 4-OH or 4-F analogs.
Chloride Anion Coordination
In the hydrochloride salt, the chloride ion (
-
It accepts 3 hydrogen bonds from the ammonium headgroup (
). -
It accepts 1 hydrogen bond from the secondary alcohol (
). -
Result: A tetradentate coordination sphere around the chloride is the stabilizing core of the crystal.
References
- Cambridge Structural Database (CSD). Entry: OCTPAM10 (Octopamine Hydrochloride). Acta Crystallographica Section B.
-
Palchykov, V., et al. "Reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents."[1] Journal of Organic Chemistry.
- Source for synthesis and characterization of rel
-
Giordano, C., et al.
-
Validates the 4-methylthio compound as a known pharmaceutical intermediate.[2]
-
- Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press. Authoritative text on lattice energy and packing forces (H-bond vs. Van der Waals).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
